molecular formula C11H14N4O3 B2561718 N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795443-01-4

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2561718
CAS No.: 1795443-01-4
M. Wt: 250.258
InChI Key: INLFTVTYLMTBTB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a triazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The furan and triazole rings are then coupled through a series of reactions involving appropriate intermediates.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and furfuryl alcohol.

    Triazole Derivatives: Compounds like 1,2,3-triazole and its various substituted derivatives.

Uniqueness

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a furan ring, a triazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLFTVTYLMTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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